Intermediate Lipophilicity (XLogP3 = 0.9) Balances Membrane Permeability and Solubility Relative to Ethyl and Trifluoroethyl Analogs
The 2,2-difluoroethyl analog demonstrates a computed XLogP3 of 0.9, which is 0.5 log units higher than the ethyl analog (XLogP3 = 0.4) [1][2]. The trifluoroethyl analog exhibits an ACD/LogP of 1.38, corresponding to a further increase of >0.4 log units beyond the difluoroethyl congener . In a logP scale, this 0.5-unit difference translates to approximately a 3.2-fold increase in partition coefficient relative to the ethyl analog, positioning the difluoroethyl variant in an optimal range for balancing passive membrane permeability with aqueous solubility—a critical parameter for oral bioavailability and cell-based assay performance.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Ethyl analog: XLogP3 = 0.4; Trifluoroethyl analog: ACD/LogP = 1.38 |
| Quantified Difference | +0.5 log units vs. ethyl; –0.48 log units vs. trifluoroethyl |
| Conditions | Computed using XLogP3 (PubChem) for ethyl and difluoroethyl; ACD/LogP (ChemSpider) for trifluoroethyl |
Why This Matters
Lipophilicity directly influences bioavailability, membrane penetration, and non-specific binding; the intermediate logP of the difluoroethyl analog reduces the risk of poor solubility (high logP) or poor permeability (low logP) relative to either extreme.
- [1] PubChem CID 99770607: 2,2-Difluoroethyl 1H-imidazole-1-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 87963: Ethyl 1H-imidazole-1-carboxylate. National Center for Biotechnology Information (2025). View Source
